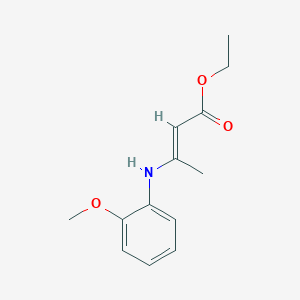

3-o-Anisidine erotonic acid ethyl ester

Description

Significance of Conjugated Systems in Organic Synthesis and Material Science

The implications of electron delocalization are profound and far-reaching. In organic synthesis, conjugated systems are integral to many reactions, influencing stereochemistry and reaction pathways. bldpharm.com In material science, these systems are the cornerstone of modern electronics and photonics. The ability of π-electrons to move freely along the polymer chain is essential for semiconducting behavior. nih.gov This property is harnessed in the development of organic light-emitting diodes (OLEDs), solar cells, and conductive polymers. bldpharm.comnih.gov Furthermore, conjugated systems are the basis of chromophores, the light-absorbing parts of molecules that give compounds their color. organic-chemistry.orgresearchgate.net The length and complexity of the conjugated system directly influence the wavelength of light absorbed, which is why many dyes and pigments feature extensive conjugation. researchgate.net

Overview of Anilino-Substituted Enamino Esters: Structural Features and Research Relevance

β-Enamino esters are a class of organic compounds that integrate the functionalities of an enamine and an ester. They are recognized as highly versatile intermediates in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. guidechem.com Their value stems from the combined reactivity of the enamine and ester groups, making them useful building blocks for pharmaceuticals and other biologically active molecules. researchgate.net

Anilino-substituted enamino esters are a specific subset where the nitrogen atom is part of an aniline (B41778) derivative. A key structural feature of these molecules is the conjugated system N-C=C-C=O, which allows for significant electron delocalization. This delocalization is further influenced by the aromatic ring of the aniline group. The (E)/(Z) stereochemistry of the double bond and the potential for intramolecular hydrogen bonding between the N-H proton and the ester's carbonyl oxygen are critical features that dictate the molecule's conformation and reactivity. echemi.com For instance, an intramolecular N-H···O hydrogen bond can form a stable six-membered ring, influencing the planarity and electronic properties of the system. echemi.com These compounds are typically synthesized through the condensation reaction of an aniline with a β-keto ester, a reaction that can be catalyzed by acids. organic-chemistry.orgresearchgate.net

Contextualization of Ethyl (E)-3-(2-Methoxyanilino)but-2-enoate within Advanced Organic Chemistry

Ethyl (E)-3-(2-methoxyanilino)but-2-enoate, also known as 3-o-Anisidine crotonic acid ethyl ester, is a specific member of the anilino-substituted enamino ester family. While detailed research dedicated exclusively to this compound is not widely published, its structure allows for contextualization within the broader principles of advanced organic chemistry.

The synthesis of this compound would likely follow the general and efficient method for producing β-enamino esters: the condensation of a β-keto ester (in this case, ethyl acetoacetate) with an amine (2-methoxyaniline). organic-chemistry.orgresearchgate.net This reaction is often facilitated by a catalyst, such as acetic acid, under mild conditions. organic-chemistry.org

The structure of Ethyl (E)-3-(2-methoxyanilino)but-2-enoate incorporates the key features of its class: a conjugated π-system and substituents that can modulate its electronic properties. The methoxy (B1213986) group (-OCH₃) on the aniline ring is an electron-donating group, which can influence the electron density across the conjugated system and affect the molecule's reactivity in subsequent transformations. As a versatile intermediate, it holds potential as a precursor for synthesizing more complex heterocyclic structures, a common application for β-enamino esters. guidechem.com

Table 1: Chemical Identification of Ethyl (E)-3-(2-methoxyanilino)but-2-enoate

| Identifier | Value |

|---|---|

| IUPAC Name | ethyl (E)-3-(2-methoxyanilino)but-2-enoate |

| Synonyms | 3-o-Anisidine erotonic acid ethyl ester |

| CAS Number | 33267-45-7 bldpharm.com |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

Table 2: List of Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| Ethyl (E)-3-(2-methoxyanilino)but-2-enoate | 3-o-Anisidine crotonic acid ethyl ester |

| Ethyl acetoacetate (B1235776) | Ethyl 3-oxobutanoate |

Structure

2D Structure

3D Structure

Properties

CAS No. |

33267-45-7 |

|---|---|

Molecular Formula |

C13H17NO3 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

ethyl (E)-3-(2-methoxyanilino)but-2-enoate |

InChI |

InChI=1S/C13H17NO3/c1-4-17-13(15)9-10(2)14-11-7-5-6-8-12(11)16-3/h5-9,14H,4H2,1-3H3/b10-9+ |

InChI Key |

KDWLQQRXWOPXIU-MDZDMXLPSA-N |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/NC1=CC=CC=C1OC |

Canonical SMILES |

CCOC(=O)C=C(C)NC1=CC=CC=C1OC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Ethyl E 3 2 Methoxyanilino but 2 Enoate

Established Synthetic Routes to Enamino Esters

The formation of β-enamino esters is a well-established transformation in organic synthesis, with several reliable methods at the disposal of chemists. These routes primarily revolve around the condensation of a β-keto ester with a primary or secondary amine.

Condensation Reactions with Carbonyl Compounds and Amines

The most direct and widely employed method for the synthesis of β-enamino esters is the condensation reaction between a β-keto ester and an amine. In the context of ethyl (E)-3-(2-methoxyanilino)but-2-enoate, this involves the reaction of ethyl acetoacetate (B1235776) with o-anisidine (B45086). This reaction is essentially a nucleophilic addition of the amine to the ketone carbonyl group of the β-keto ester, followed by the elimination of a water molecule.

The general mechanism for this acid-catalyzed condensation begins with the protonation of the keto-carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The amine then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers follows, leading to the formation of a carbinolamine intermediate. Subsequent protonation of the hydroxyl group facilitates the elimination of water, yielding an iminium ion, which then tautomerizes to the more stable enamine product. The reaction is reversible, and often, the removal of water is necessary to drive the equilibrium towards the product.

Various catalysts can be employed to facilitate this condensation, ranging from simple acids and bases to more complex metal-based systems. The choice of catalyst and reaction conditions can significantly influence the reaction rate and the yield of the desired product.

Strategies for Regio- and Stereoselective Formation of (E)-Isomers

A critical aspect of the synthesis of β-enamino esters is the control of stereochemistry, specifically the formation of the desired (E) or (Z) isomer. The relative stability of the isomers is influenced by steric and electronic factors, including the potential for intramolecular hydrogen bonding. In many instances, the (Z)-isomer is thermodynamically favored due to the formation of a six-membered ring-like structure stabilized by an intramolecular hydrogen bond between the N-H proton and the ester carbonyl oxygen.

However, the formation of the (E)-isomer can be promoted under certain conditions. Base-promoted condensation reactions have been shown to be E-selective. researchgate.net The choice of solvent can also play a crucial role in determining the stereochemical outcome in acid-catalyzed reactions. Non-polar solvents may favor the (Z)-isomer by promoting intramolecular hydrogen bonding, whereas polar, protic solvents can disrupt this interaction, potentially leading to a higher proportion of the (E)-isomer. The steric bulk of the substituents on both the amine and the β-keto ester can also influence the E/Z ratio.

Targeted Synthesis of Ethyl (E)-3-(2-Methoxyanilino)but-2-enoate

The synthesis of the title compound is achieved through the direct condensation of ethyl acetoacetate and o-anisidine. The optimization of this reaction is key to achieving high yields and selectivity.

Optimization of Reaction Conditions for Precursor Condensation

The reaction between ethyl acetoacetate and anilines can be sensitive to various parameters. In the absence of a catalyst, the reaction often requires prolonged heating and may result in low yields. researchgate.net The use of solvents can also impact the reaction efficiency, with some studies showing poor outcomes in common organic solvents without a catalyst. researchgate.net

Key parameters for optimization include:

Temperature: Elevated temperatures are often required to drive the reaction to completion, though this can also lead to side product formation.

Reaction Time: The optimal reaction time will depend on the catalyst, temperature, and scale of the reaction. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is crucial.

Stoichiometry of Reactants: While a 1:1 molar ratio of the β-keto ester and amine is theoretically required, using a slight excess of one of the reactants can sometimes improve the yield.

Water Removal: As a condensation reaction, the removal of water can shift the equilibrium towards the product. This can be achieved by azeotropic distillation or the use of dehydrating agents.

A study on the reaction between ethyl acetoacetate and aniline (B41778) demonstrated that with a suitable catalyst, the reaction can be completed in a much shorter time at ambient temperature. researchgate.net

| Parameter | Condition | Outcome | Reference |

| Catalyst | None | Meager product after 20 hours | researchgate.net |

| Solvent | Various (without catalyst) | Poor outcomes | researchgate.net |

| Catalyst | 10 mol% Tetrabutylammonium bromide (TBAB) | 95% yield in 10 minutes (for aniline) | researchgate.net |

| Temperature | Ambient (with TBAB) | High yield | researchgate.net |

Investigation of Catalyst Systems for Enhanced Yield and Selectivity

A wide array of catalyst systems has been investigated to improve the efficiency of β-enamino ester synthesis. These can be broadly categorized into homogeneous and heterogeneous catalysts.

Homogeneous Catalysts:

Acid Catalysts: Simple acids like acetic acid can be effective and are environmentally benign. researchgate.net

Metal Salts: Various metal salts have been shown to catalyze this reaction effectively. For instance, a combination of [(PPh3)AuCl]/AgOTf has been used for the synthesis of β-enamino esters under solvent-free conditions at room temperature, affording good to excellent yields. nih.gov Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) is another effective catalyst for this transformation under solvent-free conditions.

Heterogeneous Catalysts:

The use of solid, reusable catalysts is a key aspect of green chemistry. Several heterogeneous catalysts have been successfully employed for the synthesis of β-enamino esters.

Natural Phosphate (B84403) (NP): This has been identified as a highly efficient and reusable heterogeneous catalyst for the condensation of primary amines with β-dicarbonyl compounds under solvent-free conditions. researchgate.net

Boron oxide on Alumina (B₂O₃/Al₂O₃): This solid acid catalyst has demonstrated high efficiency for the synthesis of β-enamino ketones and esters under solvent-free conditions, offering high regio- and chemoselectivity. researchgate.netiaea.org

Mexican Bentonitic Clay: This natural clay has been used as a catalyst for the reaction of ethyl acetoacetate with 2,4,6-trimethylaniline, a structurally similar amine to o-anisidine.

The choice of catalyst can significantly impact the reaction conditions required, with some systems allowing for the reaction to proceed at room temperature, while others may require heating.

| Catalyst System | Reaction Conditions | Advantages |

| [(PPh₃)AuCl]/AgOTf | Solvent-free, room temperature | Mild conditions, high yields |

| CoCl₂·6H₂O | Solvent-free, room temperature | Simple procedure, high yields |

| Natural Phosphate (NP) | Solvent-free | Reusable, environmentally friendly |

| B₂O₃/Al₂O₃ | Solvent-free | Reusable, high selectivity, no metal catalyst required |

| Bentonitic Clay | - | Natural, inexpensive catalyst |

Development of Green Chemistry Approaches for Sustainable Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for the synthesis of β-enamino esters. Key strategies include:

Solvent-Free Reactions: A significant number of the catalyst systems mentioned above, including gold(I)/silver(I), natural phosphate, and B₂O₃/Al₂O₃, are effective under solvent-free conditions. researchgate.netnih.govresearchgate.netiaea.org This eliminates the need for potentially toxic and volatile organic solvents, reducing waste and environmental impact.

Use of Heterogeneous Catalysts: As previously discussed, heterogeneous catalysts like natural phosphate and B₂O₃/Al₂O₃ offer significant advantages. researchgate.netresearchgate.netiaea.org They can be easily separated from the reaction mixture by simple filtration and can often be reused multiple times without a significant loss of activity, making the process more economical and sustainable.

Use of Greener Solvents: When a solvent is necessary, the use of more environmentally friendly options such as water or ethanol (B145695) is encouraged.

Energy Efficiency: The development of catalytic systems that operate at ambient temperature reduces the energy consumption of the process.

The application of these green chemistry principles not only minimizes the environmental footprint of the synthesis of ethyl (E)-3-(2-methoxyanilino)but-2-enoate but can also lead to more efficient and cost-effective production methods.

Mechanistic Investigations of Formation Reactions

The formation of Ethyl (E)-3-(2-methoxyanilino)but-2-enoate from o-anisidine and ethyl acetoacetate proceeds through a well-established reaction pathway for β-enaminone synthesis. The reaction is a nucleophilic addition-elimination condensation. The process is typically catalyzed by acid, which activates the carbonyl group of the ethyl acetoacetate, making it more susceptible to nucleophilic attack by the amine.

The initial step involves the nucleophilic attack of the nitrogen atom of o-anisidine on the keto-carbonyl carbon of ethyl acetoacetate. This leads to the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine. This intermediate is generally unstable and is in equilibrium with the starting materials.

Detailed Reaction Kinetics Analysis

While specific kinetic data for the reaction between o-anisidine and ethyl acetoacetate is not extensively documented in publicly available literature, the general kinetics of enamine formation are well understood. The rate of reaction is influenced by several factors, including the nucleophilicity of the amine, the steric and electronic properties of the β-dicarbonyl compound, the concentration of the acid catalyst, and the reaction temperature.

The reaction rate typically exhibits a pH dependence. At very low pH, the amine is fully protonated, reducing its nucleophilicity and slowing down the initial attack on the carbonyl group. Conversely, at high pH, the carbonyl group is not sufficiently activated by protonation, which also leads to a slower reaction. Therefore, a maximum reaction rate is often observed at a weakly acidic pH, typically around 4 to 5.

The nature of the solvent can also play a significant role. Polar protic solvents can stabilize the charged intermediates and transition states, potentially accelerating the reaction. However, the use of a solvent that allows for the azeotropic removal of water is often employed to drive the reaction to completion. In some cases, solvent-free conditions have been shown to be effective, leading to faster reaction times and higher yields.

Table 1: Factors Influencing the Reaction Kinetics of Enamine Formation

| Factor | Effect on Reaction Rate | Rationale |

| Amine Nucleophilicity | Increased nucleophilicity generally increases the rate. | A more nucleophilic amine will attack the carbonyl carbon more readily. |

| Steric Hindrance | Increased steric hindrance on the amine or dicarbonyl compound decreases the rate. | Steric bulk can impede the approach of the nucleophile to the electrophilic center. |

| Catalyst Concentration | Optimal concentration exists; too high or too low can decrease the rate. | Sufficient acid is needed to activate the carbonyl, but excess acid protonates the amine. |

| Temperature | Increased temperature generally increases the rate. | Provides the necessary activation energy for the reaction to proceed. |

| Water Removal | Removal of water increases the overall conversion to product. | Shifts the equilibrium of the reversible condensation reaction towards the enamine. |

Identification of Transition States and Intermediates

The reaction pathway for the formation of Ethyl (E)-3-(2-methoxyanilino)but-2-enoate involves key intermediates and associated transition states. While direct spectroscopic observation of these transient species for this specific reaction is challenging and not widely reported, their existence is inferred from extensive mechanistic studies of enamine formation.

The primary intermediate is the hemiaminal (carbinolamine) . This tetrahedral species is formed after the initial nucleophilic attack of the o-anisidine on the ethyl acetoacetate. The transition state leading to the hemiaminal involves the simultaneous approach of the amine nitrogen to the carbonyl carbon and the breaking of the carbon-oxygen π-bond.

The hemiaminal then undergoes dehydration to form the final enamine product. This process involves the protonation of the hydroxyl group, leading to an oxonium ion , followed by the elimination of water to form a resonance-stabilized iminium cation . The transition state for the water elimination step involves the elongation of the C-O bond and the formation of the C=N double bond. The subsequent deprotonation of the α-carbon to yield the enamine is a rapid process.

Computational studies on related systems have provided insights into the energy profiles of these reactions, confirming the existence of these intermediates and allowing for the calculation of the energies of the transition states. These studies support a stepwise mechanism and highlight the role of the acid catalyst in lowering the activation barriers for both the formation of the hemiaminal and its subsequent dehydration.

Purification and Isolation Techniques in Synthetic Protocols

The purification of Ethyl (E)-3-(2-methoxyanilino)but-2-enoate is a critical step to obtain a product of high purity, free from unreacted starting materials, catalyst, and byproducts. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

Distillation: For larger scale preparations, vacuum distillation can be an effective method for purifying the product, especially if it is a liquid with a sufficiently high boiling point and is thermally stable. This technique is useful for separating the product from non-volatile impurities.

Crystallization: If the product is a solid or can be induced to crystallize, recrystallization is an excellent method for achieving high purity. The crude product is dissolved in a suitable hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities in the mother liquor. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for enamino esters include ethanol, ethyl acetate (B1210297), and hexane (B92381), or mixtures thereof.

Column Chromatography: For smaller scale reactions or when dealing with impurities that have similar physical properties to the product, column chromatography is the preferred method of purification. Silica (B1680970) gel is a commonly used stationary phase. The crude product is loaded onto the column and eluted with a suitable solvent system, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is gradually increased to separate the components based on their differential adsorption to the silica gel. Thin-layer chromatography (TLC) is used to monitor the separation and identify the fractions containing the pure product.

Table 2: Comparison of Purification Techniques for Ethyl (E)-3-(2-Methoxyanilino)but-2-enoate

| Purification Technique | Advantages | Disadvantages | Typical Application |

| Vacuum Distillation | - Effective for large quantities- Can remove non-volatile impurities | - Requires thermal stability of the compound- Not effective for separating compounds with similar boiling points | Industrial or large-scale laboratory synthesis. |

| Crystallization | - Can yield very pure product- Scalable | - Dependent on the compound being a solid- Can result in product loss in the mother liquor | Purification of solid products on both lab and industrial scales. |

| Column Chromatography | - High resolution separation- Versatile for a wide range of compounds | - Can be time-consuming and require large volumes of solvent- More suitable for smaller quantities | Laboratory-scale purification and for separating complex mixtures. |

Following purification, the identity and purity of Ethyl (E)-3-(2-methoxyanilino)but-2-enoate are confirmed using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules in solution. For 3-o-Anisidine crotonic acid ethyl ester, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments would provide a complete assignment of all proton and carbon signals.

A full assignment of the ¹H and ¹³C NMR spectra would be achieved using a combination of 2D NMR experiments.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, cross-peaks would be expected between the ethyl protons of the ester group (the -CH₂- and -CH₃), and between the vinyl proton and the methyl protons of the crotonate backbone.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon atom that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons and for piecing together the molecular fragments. For example, correlations would be expected from the N-H proton to the carbons of the anisidine ring and the carbons of the crotonate moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for 3-o-Anisidine crotonic acid ethyl ester

| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Predicted HMBC Correlations (from ¹H) |

| 1 | 1.25 (t) | 14.5 | C2 |

| 2 | 4.10 (q) | 59.0 | C1, C3 |

| 3 | - | 169.0 | H2, H4 |

| 4 | 5.10 (s) | 95.0 | C3, C5, C6 |

| 5 | 2.10 (s) | 20.0 | C4, C6 |

| 6 | - | 160.0 | H4, H5, H-NH |

| 7 (NH) | 9.50 (s, br) | - | C6, C1' |

| 1' | - | 145.0 | H-NH, H2', H6' |

| 2' | - | 115.0 | H3', OCH₃ |

| 3' | 6.90 (t) | 121.0 | C1', C5' |

| 4' | 7.00 (t) | 120.0 | C2', C6' |

| 5' | 6.80 (d) | 118.0 | C3', C1' |

| 6' | 7.10 (d) | 123.0 | C2', C4' |

| OCH₃ | 3.85 (s) | 55.5 | C2' |

Note: Predicted values are based on typical ranges for similar functional groups and may vary in an actual experimental spectrum.

The presence of restricted rotation around the C(sp²)-N bond and the C(sp²)-C(sp²) single bond in the enamine system could give rise to conformational isomers. Dynamic NMR studies, involving recording NMR spectra at variable temperatures, could provide insight into these processes. At low temperatures, the interconversion between conformers might be slow enough on the NMR timescale to observe separate signals for each conformer. As the temperature is increased, these signals would broaden and eventually coalesce, allowing for the calculation of the energy barrier (ΔG‡) to rotation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is essential for determining the exact mass of the parent ion, which in turn allows for the unambiguous confirmation of the molecular formula. For 3-o-Anisidine crotonic acid ethyl ester (C₁₃H₁₇NO₃), the expected exact mass would be calculated and compared to the experimentally determined value with a high degree of accuracy (typically within 5 ppm).

In addition to providing the molecular formula, mass spectrometry (often with tandem MS/MS techniques) can offer structural information through the analysis of fragmentation patterns. The molecule would be expected to fragment at its weakest bonds upon ionization.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of 3-o-Anisidine crotonic acid ethyl ester

| m/z (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |

| 235 | [C₁₃H₁₇NO₃]⁺ | Molecular Ion (M⁺) |

| 190 | [M - OEt]⁺ | Loss of the ethoxy radical from the ester |

| 162 | [M - COOEt]⁺ | Loss of the carbethoxy group |

| 134 | [C₈H₈NO]⁺ | Cleavage of the crotonate side chain |

| 122 | [C₇H₈NO]⁺ | Fragment corresponding to the o-anisidine (B45086) moiety |

| 108 | [C₇H₈N]⁺ | Loss of CO from the o-anisidine fragment |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

The IR and Raman spectra would exhibit characteristic bands confirming the presence of the key functional groups.

Table 3: Predicted Characteristic Vibrational Frequencies for 3-o-Anisidine crotonic acid ethyl ester

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| N-H (Aniline/Enamine) | Stretching | 3300-3200 | Weak-Medium |

| C-H (Aromatic) | Stretching | 3100-3000 | Strong |

| C-H (Aliphatic) | Stretching | 3000-2850 | Medium |

| C=O (Ester) | Stretching | ~1710 | Medium |

| C=C (Enamine) | Stretching | ~1650 | Strong |

| C=C (Aromatic) | Stretching | 1600, 1475 | Strong |

| C-O (Ester) | Stretching | 1300-1150 | Medium |

| C-N (Aniline/Enamine) | Stretching | 1350-1250 | Medium |

| C-O (Anisole) | Asymmetric Stretching | ~1250 | Medium |

The strong C=C stretching of the enamine and the C=O stretching of the conjugated ester would be particularly diagnostic in the IR spectrum. The aromatic C=C stretching bands would be prominent in the Raman spectrum due to the polarizability of the benzene (B151609) ring.

Advanced Spectroscopic and Crystallographic Analysis of 3-o-Anisidine Crotonic Acid Ethyl Ester

An in-depth examination of the chemical compound more systematically named ethyl 3-(2-methoxyphenylamino)but-2-enoate, also referred to as 3-o-Anisidine crotonic acid ethyl ester, reveals a significant scarcity of publicly available research data. Despite extensive searches for advanced spectroscopic and crystallographic studies, specific experimental results detailing its electronic transitions, solid-state structure, and intermolecular interactions could not be located in published scientific literature.

The intended scope of this article was to provide a detailed analysis based on the following outline:

X-ray Crystallography for Solid-State Molecular Structure Determination

Conformation in the Solid State

However, the execution of this analysis is contingent upon the availability of primary research data from techniques such as UV-Vis spectroscopy and single-crystal X-ray diffraction for this specific molecule. Searches for datasets pertaining to "ethyl 3-(2-methoxyphenylamino)crotonate," "ethyl 3-(o-anisidino)crotonate," and variations thereof did not yield the necessary experimental findings to populate the requested sections with scientifically accurate information and data tables.

Therefore, the following sections remain theoretical placeholders, outlining the type of information that would be discussed had the data been available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

A representative data table would look as follows:

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Assignment |

| Data Not Available | Data Not Available | Data Not Available | π→π |

| Data Not Available | Data Not Available | Data Not Available | n→π |

X-ray Crystallography for Solid-State Molecular Structure Determination

This section would be dedicated to the detailed three-dimensional structure of the compound in its crystalline solid state, as determined by X-ray crystallography. It would report key crystallographic parameters.

A summary of crystallographic data would be presented in a table like this:

| Parameter | Value |

| Chemical Formula | C₁₃H₁₇NO₃ |

| Formula Weight | 235.28 g/mol |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |

| α = ? °, β = ? °, γ = ? ° | |

| Volume (V) | Data Not Available |

| Z (molecules/unit cell) | Data Not Available |

| Calculated Density | Data Not Available |

Based on the crystallographic data, this subsection would describe how individual molecules of 3-o-Anisidine crotonic acid ethyl ester arrange themselves in the crystal lattice. The discussion would focus on identifying and analyzing the non-covalent forces that govern this packing, such as hydrogen bonds (e.g., between the N-H group and a carbonyl oxygen of a neighboring molecule), van der Waals forces, and potentially π-π stacking interactions between the aromatic rings.

This final subsection would analyze the specific three-dimensional shape or conformation of the molecule as it exists in the crystal. Key dihedral angles would be reported to describe the planarity (or lack thereof) of the conjugated system and the orientation of the methoxy (B1213986) group relative to the aromatic ring and the ethyl ester group. This conformational analysis is crucial for understanding how the molecule's solid-state structure influences its physical properties.

Due to the absence of empirical data for 3-o-Anisidine crotonic acid ethyl ester in the public domain, a detailed and factual article adhering to the requested structure cannot be generated at this time.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry Optimization

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium or optimized geometry. researchgate.net This is achieved by finding the minimum energy structure on the potential energy surface. researchgate.net

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. molport.comnih.gov It is widely employed to determine the ground-state properties of molecules. Instead of calculating the complex wave function of all electrons, DFT focuses on the electron density, a simpler, three-dimensional quantity. researchgate.net For 3-o-Anisidine crotonic acid ethyl ester, a DFT calculation would begin with an initial guess of the molecular geometry and systematically adjust the positions of the atoms until the configuration with the lowest possible total energy is found. This optimized geometry corresponds to the most stable arrangement of the molecule and serves as the foundation for calculating other properties like vibrational frequencies and electronic characteristics.

The accuracy of DFT calculations is contingent on the choice of two key components: the functional and the basis set.

Functional: The functional is a mathematical approximation that relates the electron density to the exchange-correlation energy of the system. There is a wide variety of functionals available, such as B3LYP, M06-2X, or PBE0, each with different strengths. molport.com The choice of functional is crucial and is often guided by the specific properties being investigated and by comparing results with experimental data where available.

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. Basis sets come in different sizes, such as 6-31G(d,p) or cc-pVTZ. molport.com Larger basis sets include more functions and provide a more accurate description of the electron distribution, particularly for features like polarization and diffuse electron density, but at a higher computational cost. The selection involves a trade-off between desired accuracy and available computational resources.

Electronic Structure Analysis

Once the optimized molecular geometry is obtained, various analyses can be performed to understand the distribution of electrons and predict the molecule's chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

HOMO (Highest Occupied Molecular Orbital): This orbital can be thought of as the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons and is associated with nucleophilic behavior.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that does not have an electron. It represents the ability of a molecule to accept electrons and is associated with electrophilic behavior.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.netnih.gov Conversely, a large HOMO-LUMO gap implies high stability and low reactivity. researchgate.net For 3-o-Anisidine crotonic acid ethyl ester, the analysis of its HOMO-LUMO gap would provide valuable information about its potential to participate in chemical reactions.

An Electrostatic Potential Surface (EPS), also known as a Molecular Electrostatic Potential (MEP) map, is a visual representation of the charge distribution around a molecule. researchgate.netresearchgate.net It is mapped onto the molecule's electron density surface. Different colors are used to indicate regions of varying electrostatic potential:

Red: Indicates regions of negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack. researchgate.netnih.gov

Blue: Indicates regions of positive electrostatic potential, which are electron-poor. These areas are prone to nucleophilic attack. researchgate.netnih.gov

Green/Yellow: Represents regions of neutral or intermediate potential.

For 3-o-Anisidine crotonic acid ethyl ester, an MEP map would highlight the electron-rich areas, likely around the oxygen atoms of the ester and methoxy (B1213986) groups and the nitrogen atom. In contrast, electron-deficient regions would be expected around the hydrogen atoms. This visualization is invaluable for predicting intermolecular interactions and identifying reactive sites. researchgate.net

To quantify the distribution of charge within a molecule, various population analysis methods are used. These methods assign a partial charge to each atom.

Mulliken Charge Analysis: This is one of the oldest and simplest methods for calculating atomic charges. It partitions the total electron population among the different atoms based on the contributions of their basis functions to the molecular orbitals. researchgate.net However, Mulliken charges are known to be highly dependent on the choice of basis set, which can sometimes lead to unreliable results. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive and robust picture of charge distribution. researchgate.net It analyzes the electron density in terms of localized bonds, lone pairs, and core orbitals, which often aligns better with classical chemical concepts. NBO charges are generally less sensitive to the basis set used compared to Mulliken charges. researchgate.netmdpi.com

A comparative analysis of Mulliken and NBO charges for 3-o-Anisidine crotonic acid ethyl ester would provide a quantitative measure of the electron distribution, identifying which atoms are electron-rich (negative charge) and which are electron-poor (positive charge), thereby complementing the qualitative picture provided by the MEP map.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational spectroscopy is a powerful tool for predicting and interpreting the spectral characteristics of molecules. However, for 3-o-Anisidine erotonic acid ethyl ester, specific computational predictions are not found in the existing literature.

Computational NMR Chemical Shift Predictions

There are no published studies detailing the prediction of 1H and 13C NMR chemical shifts for this compound using computational methods like Density Functional Theory (DFT). Such calculations would provide valuable information for confirming the molecular structure and understanding the electronic environment of the atoms.

Vibrational Frequency Calculations (IR, Raman)

Similarly, a computational analysis of the vibrational frequencies, which would predict the Infrared (IR) and Raman spectra of this compound, has not been reported. These calculations are essential for assigning specific vibrational modes to the experimentally observed spectral bands.

UV-Vis Absorption Maxima Predictions

The prediction of electronic transitions and UV-Vis absorption maxima, typically performed using Time-Dependent DFT (TD-DFT), has not been documented for this compound. This information would be vital for understanding its photophysical properties.

Conformational Landscape Analysis and Potential Energy Surfaces

A detailed exploration of the conformational landscape of this compound through computational methods is not available. Such an analysis would involve scanning the potential energy surface to identify stable conformers and the energy barriers between them, providing insight into the molecule's flexibility and preferred shapes.

Molecular Dynamics Simulations for Solution Behavior and Flexibility

There is no evidence of molecular dynamics (MD) simulations having been performed for this compound. MD simulations would offer a dynamic picture of the molecule's behavior in solution, including its flexibility, solvent interactions, and conformational changes over time.

Reactivity and Transformation Chemistry

Reactions Involving the Enamine Moiety

Enamines, characterized by a C=C-N linkage, are the nitrogen analogs of enols and are significantly more nucleophilic due to the strong electron-donating nature of the nitrogen atom. makingmolecules.com The nitrogen lone pair delocalizes into the carbon-carbon double bond, rendering the α-carbon (the carbon adjacent to the ester group) particularly electron-rich and susceptible to attack by electrophiles. masterorganicchemistry.comclockss.org This reactivity is a cornerstone of enamine chemistry, famously exploited in the Stork enamine synthesis. libretexts.orgcambridge.org

Common electrophilic addition reactions include:

Alkylation: Enamines undergo SN2 reactions with reactive alkyl halides, such as allylic, benzylic, or primary alkyl halides, to introduce an alkyl group at the α-position. makingmolecules.comlibretexts.orgcambridge.org

Acylation: Reaction with acid chlorides or acid anhydrides leads to the formation of α-acylated products. libretexts.orgcambridge.org Subsequent hydrolysis of the iminium salt yields a 1,3-dicarbonyl compound.

Michael Addition: As weak bases, enamines can act as nucleophiles in conjugate additions to α,β-unsaturated carbonyl compounds (enones), resulting in the formation of a 1,5-dicarbonyl compound after the hydrolysis step. masterorganicchemistry.comlibretexts.org

| Reaction Type | Electrophile Example | Intermediate | Final Product (after Hydrolysis) |

| Alkylation | Methyl Iodide (CH₃I) | Iminium Iodide Salt | Ethyl 2-methylacetoacetate |

| Acylation | Acetyl Chloride (CH₃COCl) | Iminium Chloride Salt | Ethyl 2-acetylacetoacetate |

| Michael Addition | Methyl Vinyl Ketone | Zwitterionic Adduct -> Iminium Enolate | Ethyl 2-(3-oxobutyl)acetoacetate |

The enamine moiety of 3-o-anisidine crotonic acid ethyl ester can participate in cycloaddition reactions to form various heterocyclic systems. A prominent example is the Hantzsch dihydropyridine synthesis, a multi-component reaction that typically involves an aldehyde, a β-ketoester, and an enamine-like component. Derivatives of ethyl 3-aminocrotonate are widely used for this purpose. google.comhaui.edu.vn

In this context, the enamine can react with an α,β-unsaturated carbonyl compound, such as a benzylidene derivative, in a cycloaddition-condensation sequence. google.com The reaction leads to the formation of a 1,4-dihydropyridine (1,4-DHP) ring, a core structure in several cardiovascular drugs. The process can be driven thermally or accelerated by the use of an acid catalyst. google.com

Transformations of the Ester Functional Group

The ethyl ester group in the molecule is susceptible to nucleophilic acyl substitution reactions, which are characteristic of carboxylic acid derivatives. libretexts.org

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Transesterification: In the presence of an acid catalyst (e.g., H₂SO₄) and a large excess of another alcohol (R'-OH), the carbonyl oxygen of the ethyl ester is protonated, increasing the electrophilicity of the carbonyl carbon. The new alcohol then attacks this carbon, leading to a tetrahedral intermediate. After a series of proton transfers, ethanol (B145695) is eliminated, and the new ester is formed. The use of the incoming alcohol as the solvent drives the equilibrium toward the product. masterorganicchemistry.com

Base-Catalyzed Transesterification: A strong base, typically the alkoxide corresponding to the incoming alcohol (e.g., NaOR'), attacks the carbonyl carbon. This forms a tetrahedral intermediate, which then collapses, eliminating the ethoxide (EtO⁻) leaving group to yield the new ester. masterorganicchemistry.com

| Condition | Catalyst | Nucleophile | Key Intermediate | Product |

| Acidic | H₂SO₄, HCl | Methanol (CH₃OH) | Protonated Carbonyl | Methyl 3-(2-methoxyphenylamino)but-2-enoate |

| Basic | Sodium Methoxide (NaOCH₃) | Methanol (CH₃OH) | Tetrahedral Alkoxide | Methyl 3-(2-methoxyphenylamino)but-2-enoate |

Ester hydrolysis, the reverse of esterification, cleaves the ester back into a carboxylic acid and an alcohol. This process can also be catalyzed by acid or base.

Acid-Catalyzed Hydrolysis: This is the reverse of acid-catalyzed esterification (Fischer esterification). The reaction is an equilibrium process. Under aqueous acidic conditions, the ester is hydrolyzed to 3-(2-methoxyphenylamino)but-2-enoic acid and ethanol.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion (e.g., from NaOH) acts as the nucleophile, attacking the carbonyl carbon. The resulting tetrahedral intermediate expels the ethoxide ion. The ethoxide then deprotonates the newly formed carboxylic acid in a fast, irreversible acid-base reaction to form a carboxylate salt and ethanol. Acidification in a separate workup step is required to obtain the neutral carboxylic acid. libretexts.org

The reverse reaction, esterification, would involve reacting the corresponding carboxylic acid (3-(2-methoxyphenylamino)but-2-enoic acid) with ethanol in the presence of an acid catalyst.

Reactions of the Aromatic Amine (2-Methoxyanilino) Moiety

The 2-methoxyanilino portion of the molecule also possesses reactive sites. The aromatic ring can undergo electrophilic substitution, and the nitrogen atom, despite its delocalization into the enamine system, retains some nucleophilic character.

The reactivity of the aromatic ring is influenced by two substituents: the methoxy (B1213986) group (-OCH₃) and the amino group (-NH-). Both are strong activating, ortho-, para-directing groups for electrophilic aromatic substitution. However, the amino nitrogen's lone pair is heavily involved in the resonance of the enamine system, which significantly reduces its activating effect compared to a simple aniline (B41778). The powerful activating nature of the methoxy group will still direct incoming electrophiles primarily to the positions ortho and para to it.

Potential reactions include:

Halogenation: Reaction with reagents like Br₂ in a suitable solvent could lead to bromination of the aromatic ring.

Nitration and Sulfonation: Under controlled conditions, the ring can be nitrated or sulfonated, although the acidic conditions required for these reactions might cause hydrolysis of the enamine or ester moieties.

Acylation/Alkylation: The nitrogen atom of the amine can potentially react with strong electrophiles like acid chlorides or sulfonyl chlorides to form amides or sulfonamides, respectively. libretexts.org However, the nucleophilicity of this nitrogen is diminished due to resonance, making the α-carbon of the enamine a more likely site of attack for many electrophiles. masterorganicchemistry.com

Electrophilic Aromatic Substitution

The aromatic ring of 3-o-anisidine crotonic acid ethyl ester is highly activated towards electrophilic aromatic substitution (SEAr) reactions. This is due to the presence of two powerful electron-donating groups: the secondary amino group (-NH-) and the methoxy group (-OCH3). Both of these substituents are ortho-, para-directing, meaning they will direct incoming electrophiles to the positions ortho and para relative to themselves.

The secondary amino group is a strongly activating, ortho-, para-director due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. Similarly, the methoxy group is also an activating, ortho-, para-director because of the resonance donation from the oxygen lone pairs. The combined effect of these two groups makes the aromatic ring highly nucleophilic and susceptible to attack by a variety of electrophiles.

Considering the positions on the benzene (B151609) ring, the -NH- group is at position 1 and the -OCH3 group is at position 2. The positions available for substitution are 3, 4, 5, and 6. The directing effects of the substituents are as follows:

-NH- group (at C1): Directs to positions 2 (blocked), 4, and 6.

-OCH3 group (at C2): Directs to positions 1 (blocked), 3, and 5.

Therefore, incoming electrophiles are expected to preferentially substitute at positions 4 and 6, and to a lesser extent at positions 3 and 5, depending on the steric hindrance and the nature of the electrophile.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent | Predicted Major Product(s) |

| Halogenation | Br2 in acetic acid | Ethyl 3-((4-bromo-2-methoxyphenyl)amino)but-2-enoate and Ethyl 3-((6-bromo-2-methoxyphenyl)amino)but-2-enoate |

| Nitration | HNO3/H2SO4 | Ethyl 3-((2-methoxy-4-nitrophenyl)amino)but-2-enoate and Ethyl 3-((2-methoxy-6-nitrophenyl)amino)but-2-enoate |

| Friedel-Crafts Acylation | CH3COCl/AlCl3 | Ethyl 3-((4-acetyl-2-methoxyphenyl)amino)but-2-enoate and Ethyl 3-((6-acetyl-2-methoxyphenyl)amino)but-2-enoate |

It is important to note that the reaction conditions for these electrophilic aromatic substitution reactions would need to be carefully controlled to avoid potential side reactions, such as oxidation of the electron-rich aromatic ring or reactions involving the enamine functionality.

Oxidation Reactions

The 3-o-anisidine crotonic acid ethyl ester molecule possesses several sites susceptible to oxidation. The primary sites for oxidation are the secondary amine, the electron-rich aromatic ring, and the carbon-carbon double bond of the crotonate moiety. The outcome of an oxidation reaction is highly dependent on the nature of the oxidizing agent used.

Oxidation of the Aromatic Ring and Amino Group: Strong oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid, can lead to the degradation of the aromatic ring or oxidation of the secondary amine. The secondary amine can be oxidized to a variety of products, including hydroxylamines, nitroso compounds, or, with more vigorous oxidation, nitrones. The electron-rich nature of the anisidine ring also makes it susceptible to oxidative coupling or polymerization under certain conditions.

Epoxidation of the Double Bond: The enamine double bond is electron-rich and can react with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. However, the presence of the amine functionality can complicate this reaction, as amines themselves can be oxidized by peroxy acids to form amine oxides. Careful selection of the oxidizing agent and reaction conditions is crucial to achieve selective epoxidation.

Oxidative Cleavage: Ozonolysis (O3 followed by a reductive or oxidative workup) of the carbon-carbon double bond would lead to cleavage of the crotonate chain. An oxidative workup (e.g., with H2O2) would yield a ketone and a carboxylic acid, while a reductive workup (e.g., with Zn/H2O or dimethyl sulfide) would produce a ketone and an aldehyde.

Table 2: Potential Oxidation Products of 3-o-Anisidine Crotonic Acid Ethyl Ester

| Oxidizing Agent | Potential Product(s) |

| Mild Peroxy Acid (e.g., dimethyldioxirane) | Ethyl 2,3-epoxy-3-((2-methoxyphenyl)amino)butanoate |

| Strong Oxidizing Agent (e.g., KMnO4) | Complex mixture of degradation products |

| Ozone (O3), followed by reductive workup | 2-((2-methoxyphenyl)amino)acetaldehyde and ethyl pyruvate |

Derivatization Strategies for Structural Modification

The structure of 3-o-anisidine crotonic acid ethyl ester offers multiple avenues for derivatization, allowing for the synthesis of a wide array of analogues with potentially interesting chemical and biological properties.

Amide Analogs: The ethyl ester functionality can be readily converted to an amide through aminolysis. This reaction typically involves heating the ester with a primary or secondary amine, often in the presence of a catalyst. This approach allows for the introduction of a diverse range of substituents at this position.

Reaction Scheme: Ethyl 3-((2-methoxyphenyl)amino)but-2-enoate + R1R2NH → N,N-R1,R2-3-((2-methoxyphenyl)amino)but-2-enamide + Ethanol

Carboxylic Acid Analogs: Hydrolysis of the ethyl ester will yield the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) with a reagent like sodium hydroxide, followed by acidic workup, is a common method. The resulting carboxylic acid is a valuable intermediate for further transformations, such as the formation of acid chlorides or the coupling with amines to form amides (vide supra).

Reaction Scheme:

Ethyl 3-((2-methoxyphenyl)amino)but-2-enoate + NaOH → Sodium 3-((2-methoxyphenyl)amino)but-2-enoate + Ethanol

Sodium 3-((2-methoxyphenyl)amino)but-2-enoate + H3O+ → 3-((2-methoxyphenyl)amino)but-2-enoic acid

As discussed in section 5.3.1, the aromatic ring is highly activated towards electrophilic aromatic substitution. This reactivity can be exploited to introduce a variety of substituents at the 4- and 6-positions. Standard electrophilic aromatic substitution protocols for halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation can be employed, with the caveat that the reaction conditions must be mild enough to avoid degradation of the starting material.

Furthermore, the methoxy group on the aromatic ring can potentially be cleaved using strong acids like HBr or BBr3 to yield the corresponding phenol. This phenolic hydroxyl group can then be further functionalized, for example, through etherification or esterification, to introduce a wide range of substituents.

The β-enamino ester moiety in 3-o-anisidine crotonic acid ethyl ester is a versatile precursor for the synthesis of various heterocyclic systems. The nitrogen atom and the α- and β-carbons of the enamine system can participate in cyclization reactions with appropriate binucleophilic or electrophilic reagents.

Synthesis of Pyrazoles and Isoxazoles: β-Enamino esters are known to react with hydrazines and hydroxylamine to form pyrazole and isoxazole derivatives, respectively. clockss.orgnih.gov The reaction with hydrazine or substituted hydrazines proceeds via a Michael addition of the more nucleophilic NH2 group to the β-position of the enamino ester, followed by cyclization and elimination of ammonia and ethanol to afford the pyrazole ring. clockss.org Similarly, reaction with hydroxylamine can yield isoxazole derivatives. clockss.orgnih.gov

Reaction Scheme for Pyrazole Synthesis: Ethyl 3-((2-methoxyphenyl)amino)but-2-enoate + R-NHNH2 → 1-R-5-methyl-3-(2-methoxyphenylamino)-1H-pyrazol-4-ol (after tautomerization)

Synthesis of Quinolines: The Conrad-Limpach and related quinoline (B57606) syntheses can be envisioned starting from 3-o-anisidine crotonic acid ethyl ester or its derivatives. For instance, thermal cyclization of the enamine under acidic conditions could potentially lead to the formation of a 4-hydroxyquinoline derivative, although this would require harsh conditions and may result in decomposition. A more common approach involves the reaction of an aniline with a β-ketoester, which is the reverse of the formation of the starting material. However, intramolecular cyclization of derivatives of 3-o-anisidine crotonic acid ethyl ester, for example, after introduction of a suitable ortho-substituent on the anisidine ring, could be a viable route to fused heterocyclic systems.

Table 3: Potential Heterocyclic Products from 3-o-Anisidine Crotonic Acid Ethyl Ester

| Reagent | Heterocyclic Product |

| Hydrazine (NH2NH2) | 5-methyl-3-(2-methoxyphenylamino)-1H-pyrazol-4-ol |

| Phenylhydrazine (PhNHNH2) | 5-methyl-1-phenyl-3-(2-methoxyphenylamino)-1H-pyrazol-4-ol |

| Hydroxylamine (NH2OH) | 5-methyl-3-(2-methoxyphenylamino)isoxazol-4-ol |

Exploration of Advanced Applications Non Biological/non Clinical

Role as a Chemical Intermediate in Fine Chemical Synthesis

The utility of ethyl 3-(2-methoxyphenylamino)but-2-enoate as a building block is most prominently demonstrated in the synthesis of heterocyclic compounds and other complex organic structures.

While direct polymerization of ethyl 3-(2-methoxyphenylamino)but-2-enoate is not extensively documented, its derivatives, particularly quinoline-based structures, hold significant potential as monomers for specialty polymers. The conversion of this enaminone to vinyl-substituted quinolines can produce monomers suitable for polymerization. These monomers can be designed to impart specific properties to the resulting polymers, such as thermal stability, and unique optical and electronic characteristics. The synthesis of polyquinolines, for instance, is an area of interest due to their excellent thermal and mechanical properties.

The general synthetic approach involves the cyclization of the enaminone to form a quinoline (B57606) ring, followed by the introduction of a polymerizable group, such as a vinyl group. The properties of the resulting polymers can be tailored by modifying the substituents on the quinoline ring, a process facilitated by the versatility of the initial enaminone structure.

Table 1: Potential Polymerizable Monomers Derived from Ethyl 3-(2-Methoxyphenylamino)but-2-enoate

| Monomer Structure | Potential Polymer Properties |

| 2-Vinyl-8-methoxy-4-methylquinoline | High thermal stability, potential for fluorescence |

| Ethyl 4-methyl-2-vinylquinoline-3-carboxylate | Enhanced solubility, tunable refractive index |

Ethyl 3-(2-methoxyphenylamino)but-2-enoate is a key precursor in the synthesis of quinoline derivatives through thermal or acid-catalyzed intramolecular cyclization, a variant of the Combes quinoline synthesis. This reaction proceeds by an intramolecular electrophilic attack on the anisole (B1667542) ring, followed by dehydration to form the quinoline scaffold.

The resulting 8-methoxy-4-methyl-quinoline core can be further functionalized to create a diverse array of complex organic molecules. These quinoline derivatives are valuable in various fields, including the development of new materials and catalysts. The versatility of β-enaminones in multicomponent reactions further expands their utility, allowing for the one-pot synthesis of intricate molecular frameworks. nih.gov

Table 2: Examples of Complex Organic Architectures from Ethyl 3-(2-Methoxyphenylamino)but-2-enoate

| Product | Synthetic Method | Potential Application |

| 8-Methoxy-4-methylquinoline | Intramolecular cyclization | Precursor for catalysts and functional materials |

| Substituted pyrano[3,2-c]quinolines | Multicomponent reaction | Biologically active compounds, fluorescent dyes |

Application in Catalysis and Ligand Design

The nitrogen and oxygen atoms within the ethyl 3-(2-methoxyphenylamino)but-2-enoate structure, and more so in its quinoline derivatives, provide excellent coordination sites for metal ions, making them suitable for applications in catalysis and ligand design.

The β-enaminone moiety can act as a bidentate ligand, coordinating with various metal ions to form stable chelate complexes. iupac.org These metal complexes have been the subject of studies for their potential catalytic activities. The electronic properties of the ligand, influenced by the methoxy (B1213986) group on the phenyl ring, can modulate the catalytic activity of the central metal ion. Research in this area explores the synthesis and characterization of these metal complexes and their efficacy in catalyzing organic transformations.

Table 3: Potential Metal Complexes and Their Catalytic Applications

| Metal Ion | Ligand | Potential Catalytic Reaction |

| Copper(II) | Ethyl 3-(2-methoxyphenylamino)but-2-enoate | Oxidation reactions, C-C coupling |

| Palladium(II) | Quinoline derivative | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Ruthenium(II) | Bipyridyl-quinoline derivative | Asymmetric hydrogenation |

While the direct use of ethyl 3-(2-methoxyphenylamino)but-2-enoate as an organocatalyst is not common, the quinoline derivatives synthesized from it are prominent in the field of organocatalysis. Chiral quinoline-based catalysts are particularly effective in a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. The nitrogen atom of the quinoline ring can act as a Lewis base to activate substrates, while appended functional groups can provide steric hindrance and hydrogen bonding interactions to control stereoselectivity.

Optoelectronic Properties and Material Science Potential

Enaminones and their heterocyclic derivatives, such as quinolines, often exhibit interesting photophysical properties, including fluorescence and nonlinear optical activity. acs.orgresearchgate.net These properties arise from the extended π-conjugated systems present in these molecules.

The intramolecular charge transfer (ICT) characteristics of push-pull enaminones, where an electron-donating group (the amino group) is conjugated to an electron-withdrawing group (the ester carbonyl), are responsible for their optical properties. The absorption and emission wavelengths can be tuned by modifying the substituents on the aromatic ring and the enaminone backbone.

Quinoline derivatives synthesized from ethyl 3-(2-methoxyphenylamino)but-2-enoate have shown potential as fluorescent materials. For instance, styryl-substituted quinolines can exhibit significant photoluminescence. nih.gov These materials are being investigated for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and as dyes for liquid crystal displays. nih.gov The specific substitution pattern and the electronic nature of the groups attached to the quinoline ring play a crucial role in determining their emission color and quantum yield. acs.org

Table 4: Photophysical Properties of Related Enaminone and Quinoline Derivatives

| Compound Type | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Potential Application |

| Push-pull Enaminones | 387-405 | 390-650 | 0.33-0.53 | Fluorescent probes |

| Styryl-quinolines | Varies | Varies | Moderate to high | OLEDs, Dyes |

Photophysical Characteristics and Luminescence Studies

An extensive search of scientific databases and peer-reviewed journals did not yield specific data on the photophysical characteristics of 3-o-Anisidine crotonic acid ethyl ester. Typically, research in this area would investigate properties such as absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes. Such data is crucial for determining a compound's potential in applications like fluorescent probes, sensors, or as an active material in light-emitting diodes.

While some studies have explored the photophysical properties of structurally related compounds, such as derivatives of triphenylamine (B166846) containing methoxy groups, direct extrapolation of these findings to 3-o-Anisidine crotonic acid ethyl ester would be speculative without experimental validation. The specific arrangement of the anisidine and crotonate moieties will uniquely influence its electronic transitions and subsequent photophysical behavior.

Evaluation as Components in Organic Electronic Devices

Similarly, there is a lack of published research evaluating 3-o-Anisidine crotonic acid ethyl ester as a component in organic electronic devices. The performance of organic materials in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs) is highly dependent on their electronic properties, including charge carrier mobility, ionization potential, and electron affinity.

The core structure of 3-o-Anisidine crotonic acid ethyl ester, featuring an electron-donating anisidine group and an electron-withdrawing ester group connected by a conjugated system, suggests potential for interesting electronic behavior. However, without experimental data from device fabrication and testing, its efficacy in such applications remains undetermined.

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are paramount for separating 3-o-Anisidine erotonic acid ethyl ester from impurities and other components in a mixture. The choice between liquid and gas chromatography is typically dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. A reversed-phase HPLC method would be a suitable approach for its analysis.

In a typical setup, a C18 column would be employed, utilizing a mobile phase gradient of acetonitrile (B52724) and water, possibly with the addition of a small percentage of formic acid to improve peak shape and ionization efficiency for mass spectrometry. Detection can be achieved using a UV-Vis detector, as the aromatic ring and conjugated system in the molecule are expected to absorb UV radiation. For enhanced specificity and sensitivity, a mass spectrometer can be coupled with the HPLC system (HPLC-MS). This allows for the determination of the molecular weight of the compound and its fragments, providing a high degree of confidence in its identification.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| UV-Vis Detection | 254 nm |

| MS Detection | Electrospray Ionization (ESI), Positive Mode |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While the volatility of this compound would need to be experimentally determined, GC-MS could be a viable option. If the compound has limited volatility, derivatization to a more volatile form might be necessary.

The sample, dissolved in a suitable solvent, would be injected into a heated inlet, where it is vaporized. The gaseous analytes are then separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components subsequently enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that allows for definitive identification.

Table 2: Potential GC-MS Method Parameters for the Analysis of this compound

| Parameter | Value |

|---|---|

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injection Mode | Split (10:1) |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z |

Method Validation and Performance Characteristics

For any analytical method to be considered reliable, it must undergo a thorough validation process. The key performance characteristics that need to be assessed include linearity, precision, and accuracy.

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. It is typically evaluated by analyzing a series of standards over a defined range and performing a linear regression analysis.

Precision: This refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

Accuracy: This is the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration (a certified reference material) or by spiking a blank sample with a known amount of the analyte and calculating the percent recovery.

Table 3: Hypothetical Method Validation Data for an HPLC-UV Method for this compound

| Parameter | Result |

|---|---|

| Linearity (r²) | > 0.999 |

| Concentration Range | 1 - 100 µg/mL |

| Precision (RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Q & A

Basic: What are the standard synthetic routes for 3-o-Anisidine erotonic acid ethyl ester, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis of this compound typically involves esterification or transesterification reactions. For structurally similar ethyl esters (e.g., phytanic acid ethyl ester), transesterification of precursor acids with ethanol under acid/base catalysis is common . Optimization includes:

- Catalyst selection : Use of lipases or metal catalysts (e.g., sodium ethoxide) to enhance reaction rates.

- Temperature control : Reactions often require 60–80°C for optimal yield, as seen in supercritical ethyl ester synthesis .

- Molar ratios : A 1:6 molar ratio of acid to ethanol minimizes side products.

- Purity monitoring : Track progress via TLC or GC-MS to confirm ester formation .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

Characterization relies on:

- GC-MS : For identifying ethyl esters by comparing retention times and fragmentation patterns (e.g., lauric acid ethyl ester in GC-MS profiles) .

- NMR : ¹H and ¹³C NMR confirm ester linkage (e.g., δ 4.1–4.3 ppm for ethyl -CH2- groups) and aromatic protons from the anisidine moiety.

- FT-IR : Peaks at ~1740 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O ester) validate functional groups.

- HPLC-PDA : Quantify purity using reverse-phase columns and UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in bioactivity data for this compound across studies?

Methodological Answer:

Contradictory bioactivity results (e.g., varying IC50 values) may arise from:

- Experimental variability : Standardize assay conditions (e.g., cell lines, incubation times) and use reference compounds (e.g., ω-3 arachidonic acid ethyl ester as a positive control) .

- Sample purity : Validate compound purity (>98% via HPLC) to exclude confounding impurities .

- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., R or Python) to identify trends or outliers .

- Mechanistic studies : Combine in vitro assays (e.g., enzyme inhibition) with molecular docking to clarify structure-activity relationships.

Advanced: What strategies mitigate degradation of this compound during storage?

Methodological Answer:

Degradation pathways (hydrolysis/oxidation) can be minimized by:

- Storage conditions : Store at –20°C under inert gas (N2/Ar), as recommended for phytanic acid ethyl ester .

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to prevent radical-mediated oxidation.

- Packaging : Use amber glass vials to block UV light.

- Stability assays : Monitor degradation via accelerated aging studies (40°C/75% RH for 3 months) with periodic GC-MS analysis .

Basic: What ethical considerations apply when testing this compound in biological systems?

Methodological Answer:

Compliance involves:

- Regulatory approvals : Submit protocols to institutional ethics boards, especially for vertebrate studies (e.g., as per NIH or EU Directive 2010/63) .

- Hazard documentation : Refer to SDS data for toxicity (e.g., LD50, mutagenicity) and implement PPE protocols .

- Non-clinical use : Note that ethyl esters like 3-amino-isonicotinic acid ethyl ester are not FDA-approved drugs; restrict use to in vitro/ex vivo models .

Advanced: How can computational modeling aid in predicting the reactivity of this compound?

Methodological Answer:

- DFT calculations : Predict electrophilic/nucleophilic sites using Gaussian or ORCA software (e.g., for transesterification transition states) .

- Molecular dynamics : Simulate solvent interactions (e.g., ethanol/water mixtures) to optimize reaction media.

- QSAR models : Corrogate experimental bioactivity data with descriptors (e.g., logP, HOMO-LUMO gaps) to forecast biological targets.

Basic: What are the key steps for validating synthetic yield in scaled-up reactions?

Methodological Answer:

- In-line monitoring : Use FT-IR or Raman spectroscopy to track ester formation in real time.

- Yield calculation : Compare theoretical vs. actual yields via gravimetry after purification (e.g., column chromatography).

- Reproducibility tests : Repeat syntheses in triplicate; report mean ± SD (e.g., 72 ± 5% yield) .

Advanced: How to design experiments isolating degradation products of this compound under physiological conditions?

Methodological Answer:

- Simulated physiological media : Incubate the ester in PBS (pH 7.4) or serum at 37°C for 24–72 hours .

- LC-MS/MS analysis : Identify hydrolyzed products (e.g., erotonic acid, o-anisidine) using high-resolution mass spectrometry .

- Toxicological profiling : Assess cytotoxicity of degradation products via MTT assays in HEK293 or HepG2 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.